N-Deshydroxyethyl Dasatinib

Vue d'ensemble

Description

Le N-Déshydroxyethyl Dasatinib est un métabolite du Dasatinib, un inhibiteur multi-kinasique utilisé principalement dans le traitement de la leucémie myéloïde chronique et de la leucémie lymphoblastique aiguë à chromosome Philadelphie positif . Ce composé est connu pour son rôle dans la recherche sur le cancer et les maladies immunitaires .

Applications De Recherche Scientifique

Le N-Déshydroxyethyl Dasatinib a une large gamme d'applications en recherche scientifique, notamment :

5. Mécanisme d'action

Le N-Déshydroxyethyl Dasatinib exerce ses effets en inhibant plusieurs tyrosines kinases, notamment BCR-ABL, les kinases de la famille SRC et les kinases du récepteur du facteur de croissance dérivé des plaquettes . L'inhibition de ces kinases perturbe les voies de signalisation cellulaire impliquées dans la croissance, la prolifération et la survie cellulaires, ce qui conduit à la suppression de la croissance des cellules cancéreuses .

Cibles moléculaires et voies :

BCR-ABL : Une protéine de fusion avec une activité constitutive de la tyrosine kinase, couramment trouvée dans la leucémie myéloïde chronique.

Kinases de la famille SRC : Un groupe de tyrosines kinases non réceptrices impliquées dans la régulation de divers processus cellulaires.

Kinases du récepteur du facteur de croissance dérivé des plaquettes : Récepteurs qui jouent un rôle clé dans la croissance et le développement cellulaires.

Mécanisme D'action

Target of Action

N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . These kinases play crucial roles in cell growth and proliferation, particularly in the context of cancer .

Mode of Action

This compound, like its parent compound Dasatinib, interacts with its targets (Bcr-Abl, Src family, and PDGFR kinases) to inhibit their activity . This inhibition disrupts the signaling pathways these kinases are involved in, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving Bcr-Abl, Src family, and PDGFR kinases . These pathways are critical for cell growth and proliferation. By inhibiting these kinases, this compound disrupts these pathways, leading to decreased cancer cell growth .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of its parent compound, Dasatinib . Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine .

Result of Action

The molecular and cellular effects of this compound are primarily related to its inhibition of Bcr-Abl, Src family, and PDGFR kinases . This inhibition disrupts cell signaling pathways, leading to decreased cancer cell growth and proliferation . In some cell lines, dasatinib has been shown to promote apoptosis and induce cell cycle arrest .

Action Environment

The action of this compound, like that of its parent compound Dasatinib, can be influenced by environmental factors . For example, Dasatinib absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors . These factors could potentially influence the action, efficacy, and stability of this compound as well.

Analyse Biochimique

Biochemical Properties

N-Deshydroxyethyl Dasatinib is known to interact with BCR-ABL, a protein that plays a crucial role in certain types of cancers . It binds to BCR-ABL, inhibiting its activity . This interaction is significant in biochemical reactions as it helps in the suppression of cancerous cell proliferation .

Cellular Effects

This compound has shown to have effects on various types of cells. After administration, a rapid increase of NK, NKT, T, and B cells is observed in peripheral blood . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It potently inhibits BCR-ABL and Src family kinases, but also c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinase .

Temporal Effects in Laboratory Settings

Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, animals were administered dasatinib at a preclinical efficacious dose of 1.25 or 2.5 mg/kg . The effects observed were dependent on the dosage administered .

Metabolic Pathways

This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Only 20% of the oral dose is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .

Transport and Distribution

It is known that dasatinib, from which this compound is derived, is transported passively .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-Déshydroxyethyl Dasatinib est synthétisé par le processus métabolique du Dasatinib. La principale voie de synthèse consiste à éliminer le groupe hydroxylethyle du Dasatinib, ce qui donne lieu à la formation du N-Déshydroxyethyl Dasatinib .

Méthodes de production industrielle : La production industrielle du N-Déshydroxyethyl Dasatinib implique généralement l'utilisation de la chromatographie liquide haute performance (HPLC) pour isoler et purifier le composé à partir des produits métaboliques du Dasatinib . Le processus nécessite un contrôle précis des conditions de réaction pour garantir la pureté et le rendement du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le N-Déshydroxyethyl Dasatinib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés N-oxydes, tandis que la réduction peut produire des dérivés amine totalement réduits .

Comparaison Avec Des Composés Similaires

Le N-Déshydroxyethyl Dasatinib est unique en sa capacité à inhiber simultanément plusieurs tyrosines kinases, ce qui en fait un puissant agent anticancéreux. Les composés similaires comprennent :

Dasatinib : Le composé parent, également un inhibiteur multi-kinasique avec des cibles similaires.

Imatinib : Un autre inhibiteur de la tyrosine kinase utilisé dans le traitement de la leucémie myéloïde chronique, mais avec un profil de cible différent.

Unicité : La capacité du N-Déshydroxyethyl Dasatinib à dégrader ABL en se liant au ligand de la protéine inhibitrice de l'apoptose via un lieur pour former des molécules SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) le distingue des autres composés similaires .

Activité Biologique

N-Deshydroxyethyl Dasatinib is a significant metabolite of Dasatinib, a potent multi-kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

Overview of Dasatinib and Its Metabolite

Dasatinib, approved in 2006, inhibits BCR-ABL, Src family kinases, and platelet-derived growth factor receptor kinases. Its efficacy against imatinib-resistant CML has made it a cornerstone in hematological oncology. This compound is formed via metabolic pathways primarily involving cytochrome P450 enzymes, notably CYP3A4, which also inactivate Dasatinib itself .

This compound retains some biological activity similar to its parent compound. It acts by inhibiting key signaling pathways that are critical for cancer cell proliferation and survival. The inhibition of Src family kinases (SFKs) and B-cell receptor signaling pathways is particularly noteworthy:

- Inhibition of SFKs : this compound effectively inhibits the phosphorylation of SFKs, which are involved in various cellular processes including proliferation, differentiation, and survival .

- Impact on Cell Cycle : Studies indicate that treatment with Dasatinib leads to cell cycle arrest in the G0/G1 phase, reducing viable cell numbers in certain leukemia cell lines . This effect may also extend to its metabolite.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

| Parameter | Value |

|---|---|

| Half-life | Approximately 3–5 hours |

| Peak Plasma Concentration | Varies based on dosage |

| Bioavailability | Moderate (affected by food) |

The metabolite's concentration can be influenced by factors such as liver function and concurrent medications that affect CYP3A4 activity .

Case Studies and Clinical Findings

Recent studies have explored the implications of this compound in clinical settings:

- Combination Therapy : In trials combining Dasatinib with methotrexate for treating Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound was monitored as a significant active metabolite. The combination showed enhanced efficacy compared to monotherapy .

- Toxicity Profiles : The metabolite has been implicated in various side effects associated with Dasatinib therapy, including hepatotoxicity and immune-mediated reactions. Reports indicate cases of acute hepatitis linked to Dasatinib use, emphasizing the need for monitoring liver function during treatment .

Research Findings

Research has highlighted several critical findings regarding the biological activity of this compound:

- Cell Viability Assays : Experiments demonstrated that both Dasatinib and its metabolite reduce cell viability in a dose-dependent manner across various leukemia cell lines, suggesting a similar mechanism of action .

- Apoptotic Pathways : Unlike typical apoptotic triggers, the death induced by these compounds appears to involve non-apoptotic mechanisms, as evidenced by limited caspase activation in treated cells .

Propriétés

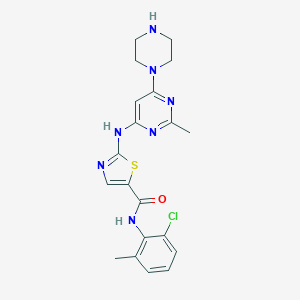

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?

A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, this compound, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].

Q2: What analytical techniques have been employed to quantify this compound and related compounds in biological matrices?

A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and this compound in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.

Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?

A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, this compound, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.